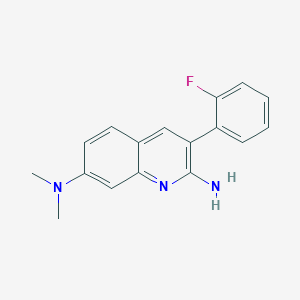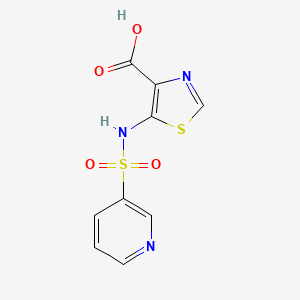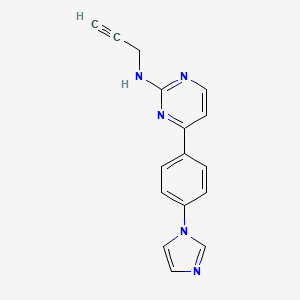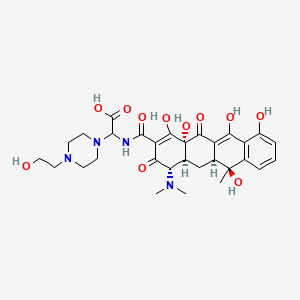
Arylquin-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Cancer Cell Apoptosis Induction : Arylquin 1 induces non-apoptotic cell death in cancer cells through lysosomal membrane permeabilization (LMP), demonstrating its potential as an anti-cancer agent. This effect is not inhibited by various apoptosis, necroptosis, and paraptosis inhibitors, suggesting a unique mechanism of action (Min, Shahriyar, & Kwon, 2019).
Mechanism of Action in Tumor Cells : Arylquin 1 binds to vimentin, displacing Par-4 for secretion, which triggers paracrine apoptosis of diverse cancer cells. This specific targeting of vimentin and Par-4 secretion is an efficient method to induce apoptosis in tumor cells (Burikhanov et al., 2014).
Anticancer Effects in Colorectal Cancer : In colorectal cancer (CRC) cells, Arylquin 1 exhibits a dose-dependent reduction in cell viability and inhibits cell proliferation, migration, invasion, and induces apoptosis. It also shows potential for in vivo application in a mouse xenograft model, reducing the growth of colon tumors (Chen, Tseng, Tsai, & Huang, 2022).
Binding to Vimentin for Par-4 Secretion : Arylquin 1 promotes Par-4 secretion by binding to multiple sites in the rod domain of vimentin, a mechanism that underlies its ability to target cancer cells (Sviripa et al., 2016).
作用機序
Target of Action
Arylquin 1 primarily targets the protein vimentin, which is involved in maintaining cell integrity and stability. By binding to vimentin, Arylquin 1 induces the secretion of prostate apoptosis response-4 (Par-4), a tumor suppressor protein . Par-4 is known for its ability to selectively induce apoptosis in cancer cells without affecting normal cells .
Mode of Action
Arylquin 1 interacts with vimentin, leading to the release of Par-4. Once secreted, Par-4 binds to its receptor, the 78-kDa glucose-regulated protein (GRP78), on the surface of cancer cells . This binding triggers apoptosis through lysosomal membrane permeabilization (LMP), causing the release of lysosomal contents into the cytosol and leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by Arylquin 1 is the apoptosis pathway. The interaction between Par-4 and GRP78 activates downstream signaling that results in cell death. Additionally, Arylquin 1-induced LMP disrupts cellular homeostasis, further promoting apoptosis . This mechanism is particularly effective in cancer cells, which are more susceptible to LMP-induced apoptosis.
Pharmacokinetics
The pharmacokinetics of Arylquin 1, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability and therapeutic efficacy. Arylquin 1 is absorbed into the bloodstream and distributed to various tissues, including tumors. Its metabolism involves hepatic enzymes, and it is excreted primarily through the kidneys . These properties ensure that Arylquin 1 reaches its target sites in sufficient concentrations to exert its therapeutic effects.
Result of Action
At the molecular level, Arylquin 1 induces apoptosis in cancer cells by promoting Par-4 secretion and subsequent LMP . This leads to cell shrinkage, detachment, and ultimately cell death. At the cellular level, Arylquin 1 reduces tumor growth and inhibits cancer cell migration and invasion . These effects contribute to its potential as an effective anticancer agent.
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of Arylquin 1. For instance, the acidic environment of tumors may enhance the LMP effect, increasing the compound’s efficacy . Additionally, the stability of Arylquin 1 in the bloodstream and its interaction with other proteins can affect its bioavailability and therapeutic potential .
: Biomedicines | Free Full-Text | Antitumor Efficacy of Arylquin 1 : Arylquin 1, a potent Par-4 secretagogue, induces lysosomal membrane permeabilization-mediated non-apoptotic cell death in cancer cells : Arylquin 1 | Par-4 Secretagogue | MedChemExpress
将来の方向性
Future research directions for Arylquin-1 include further investigation of its effects on cancer cells and its potential as a treatment for cancer . It’s also suggested that additional structure-activity relationship (SAR) work will be required to improve the pharmaceutical properties of this compound .
生化学分析
Biochemical Properties
Arylquin 1 targets vimentin, a type III intermediate filament protein, to induce the secretion of Par-4 . Par-4 is ubiquitously expressed in normal cells and tissues, but it is inactivated, downregulated, or mutated in several types of cancers . The interaction between Arylquin 1 and vimentin leads to the release of Par-4, which then binds to its receptor, 78-kDa glucose-regulated protein (GRP78), on the cancer cell surface .
Cellular Effects
Arylquin 1 has been shown to induce morphological changes in various cancer cells, such as cell body shrinkage and cell detachment . It decreases cell viability and induces non-apoptotic cell death through the induction of lysosomal membrane permeabilization (LMP) . Furthermore, Arylquin 1 significantly induces reactive oxygen species levels .
Molecular Mechanism
The molecular mechanism of Arylquin 1 involves the induction of apoptosis in cancer cells. This is achieved by targeting vimentin to induce the secretion of Par-4 . The secreted Par-4 then binds to its receptor, GRP78, on the cancer cell surface and induces apoptosis .
Temporal Effects in Laboratory Settings
The effects of Arylquin 1 have been observed over time in laboratory settings. In vitro assays have demonstrated a significant reduction in cell viability and increased apoptosis, particularly at high concentrations of Arylquin 1 .
Dosage Effects in Animal Models
In vivo experiments on NU/NU nude mice with intracranially implanted GBM cells revealed that Arylquin 1 substantially reduced tumor growth . The effect was magnified by concurrent radiotherapy .
Metabolic Pathways
It is known that Arylquin 1 induces apoptosis, which involves a variety of metabolic pathways .
特性
IUPAC Name |
3-(2-fluorophenyl)-7-N,7-N-dimethylquinoline-2,7-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3/c1-21(2)12-8-7-11-9-14(17(19)20-16(11)10-12)13-5-3-4-6-15(13)18/h3-10H,1-2H3,(H2,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAQINSYYSNKKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=NC(=C(C=C2C=C1)C3=CC=CC=C3F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the primary mechanism of action of Arylquin 1 in cancer cells?
A1: Arylquin 1 demonstrates its anticancer effects primarily by inducing apoptosis, or programmed cell death, in cancer cells. [, ] This is achieved through a multi-faceted mechanism involving the increased phosphorylation of key signaling proteins ERK, JNK, and p38. [, ] Further research suggests that Arylquin 1 functions as a potent Par-4 secretagogue, potentially contributing to its ability to induce apoptosis. []
Q2: What evidence supports the efficacy of Arylquin 1 in preclinical models of cancer?
A2: Studies utilizing both in vitro and in vivo models have yielded promising results regarding the anticancer efficacy of Arylquin 1. In vitro studies using human colon cancer cell lines (SW620 and HCT116) demonstrated that Arylquin 1 effectively reduced cell viability, inhibited cell proliferation, migration, and invasion, and induced apoptosis in a dose-dependent manner. [] Similarly, Arylquin 1 effectively reduced the viability of human glioblastoma cell lines (GBM8401 and A172) and inhibited their migration and invasion capabilities. [] In vivo studies using a mouse xenograft model of colon cancer further validated these findings, showing that Arylquin 1 treatment significantly reduced tumor growth. [] Notably, Arylquin 1 also demonstrated synergistic effects with radiotherapy in a glioblastoma mouse model, leading to enhanced tumor growth suppression. []
Q3: Are there any known challenges or limitations associated with Arylquin 1 as a potential anticancer therapeutic?
A3: While research on Arylquin 1 is ongoing, further investigation is needed to fully understand its long-term safety profile and potential limitations. For instance, research suggests that Arylquin 1 may induce lysosomal membrane permeabilization-mediated non-apoptotic cell death in cancer cells, which warrants further investigation regarding its implications for treatment. [] Further research should focus on optimizing its delivery, characterizing its pharmacokinetic/pharmacodynamic properties, and identifying potential biomarkers for treatment response to fully harness its therapeutic potential.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid](/img/structure/B605520.png)

![N-[2-[[(1S)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide](/img/structure/B605524.png)

![3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid](/img/structure/B605527.png)



